4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a cyano group at the 4-position of the benzoyl ring, an ethyl linker, and a pyrazole moiety substituted with a furan-3-yl group. Its molecular formula is C₁₇H₁₃N₄O₂ (molecular weight: 305.3 g/mol).
Properties
IUPAC Name |
4-cyano-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c18-9-13-1-3-14(4-2-13)17(22)19-6-7-21-11-16(10-20-21)15-5-8-23-12-15/h1-5,8,10-12H,6-7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAMRFOPRWOOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The following is a general synthetic route:
Formation of Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as cyanogen bromide.
Formation of Pyrazole Ring: The pyrazole ring is formed by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.
Attachment of Furan Moiety: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Functional Group Impact
The compound’s key structural features are compared to similar benzamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Reported as [M+1] = 589.1.
Key Observations:
Cyano vs. Cyano groups may reduce lipophilicity (lower logP) relative to fluorine, affecting membrane permeability.
Heterocyclic Moieties :
Hypothetical Pharmacological and Physicochemical Properties
- Solubility: The cyano group may improve aqueous solubility relative to fluoro analogs but reduce it compared to sulfonamide-containing derivatives (e.g., Example 53, ).
- Metabolic Stability : The furan ring could introduce metabolic liabilities (e.g., oxidative cleavage), whereas pyrazolo-pyrimidine cores () might exhibit greater stability.
- Target Selectivity : The absence of a sulfonamide or tertiary amine (cf. Lecozotan, ) may limit interactions with specific receptors like 5-HT1A.
Research Findings and Limitations
- Data Gaps: No direct biological or pharmacokinetic data are available for the target compound. Comparisons rely on structural analogs (e.g., Lecozotan’s 5-HT1A antagonism ).
- Synthetic Considerations: Introducing the cyano group likely requires nitrile-specific reagents (e.g., KCN/CuCN), differing from fluoro-substitution methods (e.g., Balz-Schiemann reaction).
Biological Activity
4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound with a complex structure that includes a cyano group, a benzamide core, and a pyrazole ring substituted with a furan moiety. This unique configuration makes it an interesting candidate for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.
The mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various molecular targets such as enzymes and receptors. The presence of the cyano and pyrazole groups may contribute to its biological activity by facilitating interactions with specific protein sites.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibit significant anticancer activity. For instance, pyrazole derivatives have shown promising results against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Table 1 summarizes the IC50 values for related pyrazole compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26.00 |
| Compound C | HCT116 | 7.01 |
These findings suggest that the structural features of pyrazole derivatives contribute significantly to their cytotoxic effects.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that compounds containing furan and pyrazole moieties possess antimicrobial activity. The exact mechanisms through which these compounds exert their effects are still under investigation, but they may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Study on Anticancer Effects
A study by Xia et al. evaluated the anticancer properties of various pyrazole derivatives, including those structurally similar to 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide). The results showed significant growth inhibition in several cancer cell lines, with some derivatives achieving IC50 values as low as 0.39 µM in NCI-H460 cells, indicating potent antitumor activity .
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial potential of pyrazole derivatives. Compounds were tested against a range of bacterial strains, demonstrating notable inhibitory effects. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as lead compounds for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
